

Spectroscopic Confirmation of 1-Propylcyclohexyl Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *1-Bromo-1-propylcyclohexane*

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For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of 1-propylcyclohexyl compounds is critical in various fields, including drug development and materials science, where precise molecular architecture dictates function. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive identification of the 1-propylcyclohexyl moiety. We present experimental data and detailed protocols to differentiate 1-propylcyclohexane from its structural isomers and other related cycloalkanes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-propylcyclohexane and its isomers. These values are essential for direct comparison and identification.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1- Propylcyclohexa- ne	1.58 - 1.77	m	2H	Cyclohexyl-CH ₂ (axial)
1.10 - 1.31	m	9H		Cyclohexyl-CH, Cyclohexyl-CH ₂ (equatorial), Propyl-CH ₂
0.86 - 0.87	t	3H		Propyl-CH ₃
Butylcyclohexane	1.64 - 1.74	m	5H	Cyclohexyl-CH ₂ (axial), Cyclohexyl-CH
1.13 - 1.33	m	10H		Cyclohexyl-CH ₂ (equatorial), Butyl-CH ₂
0.87 - 0.88	t	3H		Butyl-CH ₃
Isopropylcyclohe- xane	1.60 - 1.77	m	5H	Cyclohexyl-CH ₂ (axial), Cyclohexyl-CH
0.94 - 1.39	m	7H		Cyclohexyl-CH ₂ (equatorial), Isopropyl-CH
0.85	d	6H		Isopropyl-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
1-Propylcyclohexane	37.8, 37.4, 33.6, 29.3, 26.9, 26.6, 23.1, 14.2
Butylcyclohexane	37.8, 37.3, 33.5, 29.2, 26.9, 26.5, 23.1, 14.1
Isopropylcyclohexane	44.9, 33.1, 27.2, 26.8, 20.2

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Propylcyclohexane	126	83 (base peak), 82, 69, 55, 41
Butylcyclohexane	140	83 (base peak), 57, 55, 41
Isopropylcyclohexane	126	83 (base peak), 82, 69, 55, 43

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
1-Propylcyclohexane	2920-2930, 2850	C-H stretch (alkyl)
1450-1465	CH ₂ bend	
1375	CH ₃ bend	
Butylcyclohexane	2920-2930, 2850	C-H stretch (alkyl)
1450-1465	CH ₂ bend	
1378	CH ₃ bend	
Isopropylcyclohexane	2920-2930, 2865	C-H stretch (alkyl)
1450-1465	CH ₂ bend	
1380, 1365	CH ₃ bend (isopropyl split)	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve approximately 10-20 mg of the liquid alkylcyclohexane sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.

- ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0-220 ppm.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the alkylcyclohexane sample (approximately 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
- Instrumentation and Conditions:
 - Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable for separating these isomers.[1]
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

3. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:

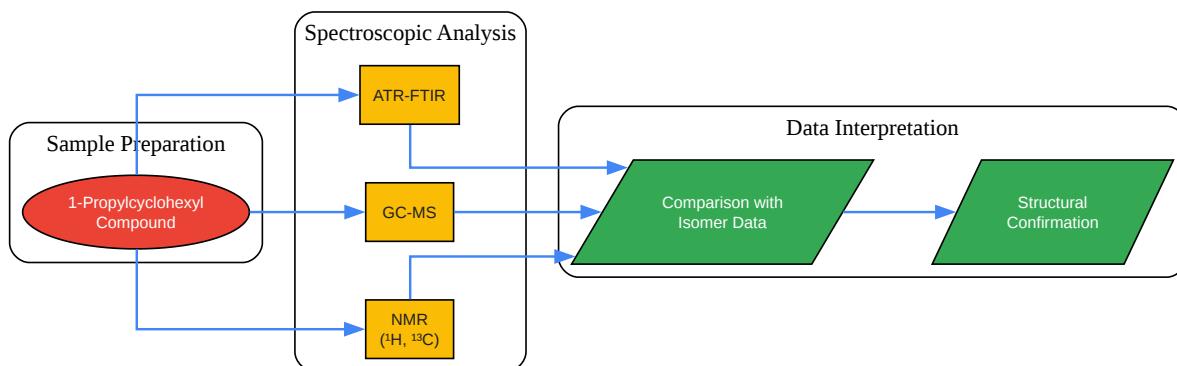
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a single drop of the neat liquid alkylcyclohexane sample directly onto the center of the ATR crystal.

- Data Acquisition:

- Instrument: FTIR spectrometer equipped with an ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic confirmation of 1-propylcyclohexyl compounds.



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